(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-11-17(14-8-10-23-12-14)21-18(22)6-5-13-7-9-20-16-4-2-1-3-15(13)16/h1-7,9,14,17H,8,10,12H2,(H,21,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRHPMRQWEKLO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C=CC2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1C(C#N)NC(=O)/C=C/C2=CC=NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article aims to synthesize the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The structural formula of this compound can be described as follows:
This compound features a quinoline core, a cyano group, and an oxolane substituent, which may contribute to its biological properties.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated a reduction in the production of inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This was assessed using in vitro assays that measured cell viability and cytokine synthesis at various concentrations .
Table 1: Cytokine Production Inhibition by Related Compounds
| Compound | Concentration (μM) | IL-1β Inhibition (%) | TNFα Inhibition (%) |
|---|---|---|---|
| JMPR-01 | 25 | 40 | 30 |
| JMPR-01 | 50 | 60 | 50 |
| Dexamethasone | 40 | 70 | 80 |
2. Anticancer Activity
The anticancer potential of quinoline derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific pathways such as the NF-kB signaling pathway, which is crucial for cell survival and proliferation.
Case Study: Anticancer Effects of Quinoline Derivatives
In a study investigating the effects of quinoline derivatives on cancer cell lines, it was found that this compound exhibited cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of approximately 15 μM. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By modulating the expression of cytokines involved in inflammation.
- Induction of Apoptosis : Through activation of caspase pathways leading to programmed cell death in cancer cells.
- Molecular Docking Studies : These suggest strong binding affinity to targets involved in inflammatory responses and cancer progression, such as COX enzymes and iNOS .
Comparison with Similar Compounds
Structural Analogs from Acrylamido-Quinoline Derivatives ()
Compounds synthesized in share the (E)-propenamide-quinoline scaffold but differ in substituents:
Key Differences :
- The cyano(oxolan-3-yl)methyl group in the target compound replaces bulkier substituents (e.g., piperidine in 6m), likely improving solubility and reducing steric hindrance.
- Bromine at the quinoline 6-position in 6m/6n may enhance electrophilicity but increase toxicity risks.
Patent-Derived Enamide Compounds ()
Patents describe enamide-quinoline analogs with tetrahydrofuran-3-yloxy groups and varied substituents:
Key Insights :
- Ethynyl or benzyl groups (e.g., 564 [M+1]⁺) enhance lipophilicity but may reduce metabolic stability compared to the target compound’s oxolane-cyano motif.
- The dimethylamino group in compounds could facilitate hydrogen bonding, whereas the cyano group in the target compound may favor dipole interactions .
Quinazoline-Based Therapeutics ()
Quinazolines like lapatinib and vandetanib share therapeutic targets (e.g., EGFR kinases) but differ in core structure:
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Lapatinib | Quinazoline | Chlorophenyl; furan-methyl | 581 |
| Vandetanib | Quinazoline | Bromophenyl; piperidinylmethoxy | 475 |
| Target | Quinoline-acrylamide | Cyano(oxolan-3-yl)methyl | ~450 |
Comparison :
- The acrylamide backbone in the target compound may enable covalent binding, unlike quinazolines’ non-covalent interactions .
- Quinoline’s planar structure vs. quinazoline’s fused ring system could alter binding pocket compatibility.
Positional Isomerism: Quinolin-4-yl vs. Quinolin-8-yl ()
highlights (E)-2-cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide, which differs from the target compound in quinoline substitution position (8 vs. 4) and substituents (trifluoromethylphenyl-furan vs. oxolane-cyano).
Impact of Substitution Position :
- Quinolin-4-yl: Favors interactions with ATP-binding pockets in kinases.
- Quinolin-8-yl: May alter solubility and steric accessibility .
Research Findings and Implications
Structural Advantages of the Target Compound
Preparation Methods
Knoevenagel Condensation
The α,β-unsaturated acid is synthesized via Knoevenagel condensation between quinoline-4-carbaldehyde and malonic acid under acidic catalysis.
Procedure :
- Quinoline-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) are refluxed in acetic acid with catalytic piperidine (0.1 eq) for 6–8 hours.
- The reaction mixture is cooled, diluted with ice water, and acidified to pH 2–3 with HCl.
- The precipitated product is filtered and recrystallized from ethanol/water (yield: 68–72%).
Characterization :
- $$^1H$$ NMR (400 MHz, DMSO-d6) : δ 8.95 (d, J = 4.8 Hz, 1H, quinoline-H2), 8.25 (d, J = 15.6 Hz, 1H, CH=CH), 7.85–7.70 (m, 4H, quinoline-H5–H8), 6.52 (d, J = 15.6 Hz, 1H, CH=CH).
- HPLC : Purity >95% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
Synthesis of Cyano(oxolan-3-yl)methylamine
Strecker Reaction on Oxolan-3-one
The amine is prepared via a modified Strecker reaction using oxolan-3-one as the ketone precursor:
Procedure :
- Oxolan-3-one (1.0 eq) is treated with ammonium chloride (2.0 eq) and sodium cyanide (1.2 eq) in aqueous ethanol (50% v/v) at 0–5°C for 12 hours.
- The resulting α-aminonitrile is isolated by extraction with dichloromethane and purified via column chromatography (SiO2, ethyl acetate/hexane 1:1).
- Hydrolysis with 6M HCl at reflux for 4 hours yields the crude amine, which is neutralized and extracted (yield: 55–60%).
Characterization :
- $$^13C$$ NMR (100 MHz, CDCl3) : δ 119.8 (CN), 76.4 (oxolane-C3), 52.1 (CH(NH2)), 35.2–25.4 (oxolane-C2/C4/C5).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N stretch).
Amide Coupling and Final Product Isolation
Carbodiimide-Mediated Coupling
The acid and amine are coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF:
Procedure :
- 3-Quinolin-4-ylprop-2-enoic acid (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are stirred in DMF (0.1 M) at 0°C for 10 minutes.
- Cyano(oxolan-3-yl)methylamine (1.2 eq) is added dropwise, and the reaction is warmed to 25°C for 12 hours.
- The mixture is poured into ice water, and the precipitate is filtered and washed with cold methanol (yield: 75–80%).
Optimization Notes :
- Excess amine improves conversion due to steric hindrance at the secondary amine site.
- DMF enhances solubility of the quinoline intermediate compared to THF or DCM.
Stereochemical Control and (E)-Selectivity
The (E)-configuration of the prop-2-enamide is ensured by:
- Thermodynamic control during Knoevenagel condensation, favoring the trans-isomer.
- Rotational restriction in the crystalline state, confirmed by X-ray diffraction (similar structures in).
X-ray Data (Analog) :
- Dihedral angle between quinoline and enamide planes: 12.5°, indicating minimal conjugation disruption.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent US9593098 discloses a continuous flow system for analogous enamide syntheses:
- Reactor Design : Tubular reactor (316L stainless steel, 10 mL volume) at 120°C, 15 bar pressure.
- Throughput : 2.5 kg/day with >90% conversion.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide?
- Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the quinolin-4-ylprop-2-enamide backbone via condensation between a quinoline derivative and a cinnamate ester under reflux conditions (ethanol, acetic acid, 18–20 hours) .
- Step 2 : Introduction of the cyano(oxolan-3-yl)methyl group via nucleophilic substitution or reductive amination. Polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) are critical for optimizing yield .
- Key Analytical Tools : Thin-layer chromatography (TLC) for reaction monitoring and column chromatography (CH₂Cl₂/MeOH 97:3) for purification .
Q. How is the stereochemical integrity of the (E)-configuration validated in this compound?
- Answer : The (E)-configuration is confirmed via:
- 1H NMR : Coupling constants (J = 12–16 Hz) between olefinic protons.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves spatial arrangements, with C–C bond lengths (1.33–1.35 Å) and torsion angles confirming planarity .
Q. What spectroscopic techniques are essential for structural elucidation?
- Answer :
Advanced Research Questions
Q. How do substituents on the quinoline and oxolan-3-yl groups influence biological activity?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Quinoline Modifications : Electron-withdrawing groups (e.g., -F, -CN) enhance antiproliferative activity by improving DNA intercalation .
- Oxolan-3-yl Flexibility : Replacing oxolane with rigid bicyclic systems (e.g., norbornane) reduces conformational entropy, impacting receptor binding .
- Experimental Design : Parallel synthesis of analogs followed by cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ comparisons) .
Q. What computational strategies are used to predict binding modes with biological targets?
- Answer :
- Molecular Docking (AutoDock/Vina) : Simulates interactions with enzymes (e.g., topoisomerase II) using the compound’s X-ray structure as input .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
- Free Energy Calculations (MM-PBSA) : Quantifies binding affinities (ΔG < −7 kcal/mol suggests high potency) .
Q. How can contradictory data from crystallography and NMR be resolved?
- Answer : Contradictions often arise from:
- Dynamic Effects : Solution-state NMR detects conformational flexibility, while crystallography captures static structures. Use variable-temperature NMR to assess mobility .
- Polymorphism : Recrystallize the compound in multiple solvents (e.g., EtOH vs. DMF) to isolate dominant polymorphs .
- Validation : Cross-reference with DFT-optimized geometries (e.g., Gaussian09) .
Q. What strategies mitigate low yields in the final coupling step?
- Answer :
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation; optimize ligand (XPhos) and base (Cs₂CO₃) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 20 hours) and improves purity .
- Workflow : Monitor intermediates via LC-MS to identify degradation pathways .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via HPLC at 0, 24, 48 hours .
- Oxidative Stress : Expose to H₂O₂ (1 mM) and measure residual compound via UV-Vis (λ = 280 nm) .
- Light Sensitivity : Store under UV/Vis light (λ = 254–365 nm) and track photodegradation products .
Q. What in vitro assays are suitable for evaluating mechanism of action?
- Approach :
Data Presentation
Table 1 : Representative Yields and Conditions for Key Synthetic Steps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
